Cas no 1365936-86-2 ((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1365936-86-2x500.png)
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
- (S)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
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- インチ: 1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m0../s1
- InChIKey: NGFGJUTYTGIZJF-ILKKLZGPSA-N
- ほほえんだ: Cl.Cl.FC(C1=CC(=NC=N1)N1CC[C@@H](C1)N)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 245
- トポロジー分子極性表面積: 55
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500867-1g |
(S)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-aminedihydrochloride |
1365936-86-2 | 97% | 1g |
$558 | 2023-01-10 | |
Fluorochem | 075841-1g |
3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride |
1365936-86-2 | 1g |
£416.00 | 2022-03-01 |
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochlorideに関する追加情報
Comprehensive Overview of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine Dihydrochloride (CAS No. 1365936-86-2)
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (CAS No. 1365936-86-2) is a specialized chemical compound with significant applications in pharmaceutical research and drug development. This compound, often referred to by its systematic name, belongs to the class of pyrimidine derivatives, which are widely studied for their potential therapeutic effects. The presence of a trifluoromethyl group and a pyrrolidine amine moiety enhances its biological activity, making it a valuable intermediate in the synthesis of novel drug candidates.
The compound's unique structure, featuring a chiral center at the 3-position of the pyrrolidine ring, contributes to its stereospecific interactions with biological targets. Researchers are particularly interested in its potential role as a kinase inhibitor, a class of compounds that has gained attention in oncology and autoimmune disease research. The dihydrochloride salt form improves its solubility and stability, facilitating its use in preclinical studies.
In recent years, the demand for trifluoromethylated compounds like (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has surged due to their enhanced metabolic stability and bioavailability. These properties align with current trends in drug discovery, where fluorine-containing molecules are prioritized for their ability to modulate pharmacokinetics. The compound's CAS No. 1365936-86-2 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry.
Another area of interest is the compound's potential application in central nervous system (CNS) drug development. The pyrrolidine scaffold is known to penetrate the blood-brain barrier, making it a promising candidate for targeting neurological disorders. This aligns with growing public and scientific focus on neurodegenerative diseases such as Alzheimer's and Parkinson's, which are among the most searched health topics globally.
From a synthetic perspective, (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride exemplifies the convergence of asymmetric synthesis and heterocyclic chemistry. Its preparation often involves enantioselective catalysis, a cutting-edge technique that ensures high optical purity. This aspect is critical for researchers investigating structure-activity relationships (SAR), a common query in pharmaceutical forums and academic discussions.
The compound's physicochemical properties, including its logP and pKa values, are frequently analyzed to predict its behavior in biological systems. Such data is essential for computational chemists and drug designers who rely on in silico modeling to accelerate discovery pipelines. These topics are highly searched in the context of AI-driven drug discovery, a rapidly evolving field.
Quality control of CAS No. 1365936-86-2 involves advanced analytical techniques such as HPLC and chiral chromatography to ensure enantiomeric purity. This is particularly important given the rising regulatory emphasis on chiral drugs, a subject of increasing interest to both industry professionals and regulatory bodies.
In summary, (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride represents a versatile and scientifically significant compound. Its applications span kinase inhibition, CNS targeting, and enantioselective synthesis, making it a focal point in modern drug discovery. As research continues, its CAS No. 1365936-86-2 will likely remain a key identifier in pharmaceutical and chemical databases.
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